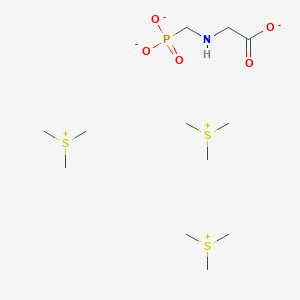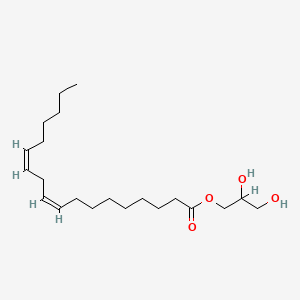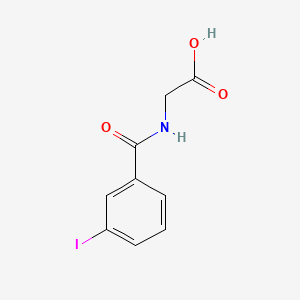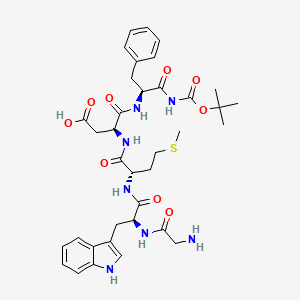
2-(ホスホナトメチルアミノ)酢酸;トリメチルスルファニウム
概要
説明
It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . The compound is often utilized in agricultural settings to manage weed growth and enhance crop yields.
作用機序
Target of Action
It is known to have applications in the field of plant protection as a herbicide .
Mode of Action
It is synthesized as a bioactive molecule with potential applications as a herbicide .
Biochemical Pathways
It is known to exhibit herbicidal activities .
Result of Action
Sulfosate has shown excellent activities against fungal strain A. fumigates and bacterial strain S. typhimurium . It has also exhibited excellent herbicidal activities, in pre- and post-experiments on three weeds; barnyard grass (Echinochloa Crus), red spranglitop (Leptochloa filiformis), and yellow nuts (Cyperus Esculenfus) .
Action Environment
It has shown least adverse effects on soil plant growth-promoting rhizobacterial (pgpr) strains including the rhizobium leguminosarum, pseudomonas fluorescens, and pseudomonas putida .
科学的研究の応用
2-(Phosphonatomethylamino)acetate;trimethylsulfanium has a wide range of applications in scientific research, particularly in the fields of agriculture, plant science, and environmental science. It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . Additionally, sulfosate is used in studies related to soil chemistry and the environmental impact of herbicides .
準備方法
Synthetic Routes and Reaction Conditions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is synthesized through a reaction between glycine and phosphonomethyl chloride, followed by the addition of trimethylsulfonium chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of sulfosate involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium undergoes various chemical reactions, including:
Oxidation: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form simpler phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various sulfonic acids, phosphonates, and substituted glycine derivatives .
類似化合物との比較
Glyphosate: Another widely used herbicide with a similar mechanism of action.
Glufosinate: A herbicide that inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.
Paraquat: A non-selective herbicide that causes oxidative damage to plant cells.
Uniqueness of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is unique in its ability to act as a broad-spectrum herbicide while being relatively less toxic to non-target organisms compared to other herbicides like paraquat . Its effectiveness in controlling a wide range of plant species makes it a valuable tool in agricultural management .
特性
CAS番号 |
81591-81-3 |
|---|---|
分子式 |
C6H16NO5PS |
分子量 |
245.24 g/mol |
IUPAC名 |
(carboxymethylamino)methyl-hydroxyphosphinate;trimethylsulfanium |
InChI |
InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |
InChIキー |
RUCAXVJJQQJZGU-UHFFFAOYSA-M |
SMILES |
C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-] |
正規SMILES |
C[S+](C)C.C(C(=O)O)NCP(=O)(O)[O-] |
外観 |
Solid powder |
Color/Form |
White crystals White solid |
密度 |
1.74 (NTP, 1992) - Denser than water; will sink 1.705 at 20 °C 1.7 g/cm³ |
melting_point |
446 °F (decomposes) (NTP, 1992) 230 °C (dec) Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C |
Key on ui other cas no. |
81591-81-3 87090-28-6 |
物理的記述 |
Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992) White solid; [Merck Index] Colorless solid; [ICSC] COLOURLESS CRYSTALS. |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
34494-03-6 (mono-hydrochloride salt) 40465-66-5 (mono-ammonium salt) 70393-85-0 (hydrochloride salt) |
賞味期限 |
>3 years if stored properly |
溶解性 |
5 to 10 mg/mL at 64 °F (NTP, 1992) Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/ In water, 10.5 g/L in water at pH 1.9 and 20 °C Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene Solubility in water, g/100ml at 25 °C: 1.2 |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Glyphosate-trimesium; Avans 330; R 50224; R-50224; R50224; SC 0224; SC-0224; SC0224; |
蒸気圧 |
1.94e-07 mmHg at 113 °F (NTP, 1992) 0.0000001 [mmHg] 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C Vapor pressure at 20 °C: negligible |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















